molecular formula C27H28N6OS B5857956 2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone

2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone

Cat. No.: B5857956
M. Wt: 484.6 g/mol
InChI Key: HJEYPMCGSLJHMO-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and a benzhydryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.

    Introduction of the Benzhydryl Group: The benzhydryl group is attached through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the piperazine ring, potentially altering the compound’s pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or piperazine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Piperazine Derivatives: Compounds with the piperazine ring are often used in medicinal chemistry for their pharmacological properties.

    Benzhydryl Compounds: These compounds are known for their stability and potential therapeutic applications.

Uniqueness

2-[(5-Amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6OS/c28-26-29-30-27(33(26)23-14-8-3-9-15-23)35-20-24(34)31-16-18-32(19-17-31)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYPMCGSLJHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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